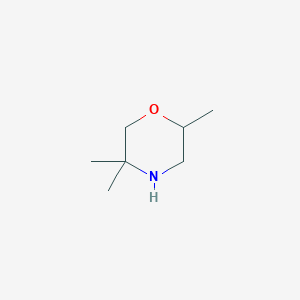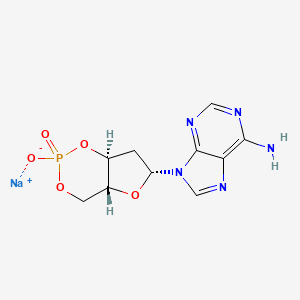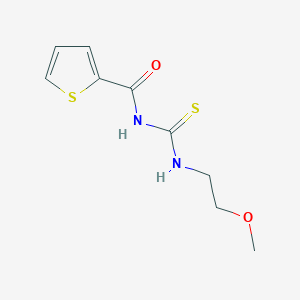
N-(cyclopropylmethyl)-3-(propan-2-yl)aniline
Overview
Description
N-(cyclopropylmethyl)-3-(propan-2-yl)aniline, also known as CPMPA, is an organic compound belonging to the family of anilines. It is a colorless liquid with a pungent odor and is used as an intermediate in organic synthesis. CPMPA is synthesized through a reaction between cyclopropylmethyl bromide and aniline. It has a wide range of applications in scientific research, including drug development, biochemical studies, and physiological studies.
Scientific Research Applications
N-(cyclopropylmethyl)-3-(propan-2-yl)aniline is widely used in scientific research due to its wide range of applications. It is used in drug development to test the efficacy and safety of new drugs. It is also used in biochemical studies to study the effects of different compounds on biological systems. Additionally, this compound is used in physiological studies to study the effects of different compounds on the human body.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-3-(propan-2-yl)aniline is not fully understood. It is believed that this compound interacts with certain proteins in the body, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of certain compounds. Additionally, this compound has been shown to have an effect on the cell membrane, which can lead to changes in the permeability of the cell. This compound has also been shown to have an effect on the nervous system, leading to changes in behavior and cognition.
Advantages and Limitations for Lab Experiments
The use of N-(cyclopropylmethyl)-3-(propan-2-yl)aniline in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, this compound can be used in a wide range of experiments, making it a versatile tool for researchers. However, there are some limitations to the use of this compound in laboratory experiments. It is not as soluble as some other compounds, making it difficult to dissolve in certain solvents. Additionally, this compound is toxic, so it should be handled with care.
Future Directions
There are several potential future directions for the use of N-(cyclopropylmethyl)-3-(propan-2-yl)aniline in scientific research. It could be used to study the effects of different compounds on the human body, such as the effects of drugs on the nervous system. Additionally, it could be used to study the effects of different compounds on the cell membrane, such as the effects of certain toxins on cell permeability. This compound could also be used to study the effects of different compounds on enzyme activity, such as the effects of certain compounds on the metabolism of certain compounds. Finally, this compound could be used to study the effects of different compounds on behavior and cognition, such as the effects of certain drugs on behavior.
properties
IUPAC Name |
N-(cyclopropylmethyl)-3-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(2)12-4-3-5-13(8-12)14-9-11-6-7-11/h3-5,8,10-11,14H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFFHTMCLGDQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101227468 | |
| Record name | N-(Cyclopropylmethyl)-3-(1-methylethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939757-96-7 | |
| Record name | N-(Cyclopropylmethyl)-3-(1-methylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939757-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Cyclopropylmethyl)-3-(1-methylethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(Propan-2-yl)benzenesulfonyl]-2-(pyridin-3-yl)ethan-1-amine](/img/structure/B3169947.png)







![2,3-Dihydro-benzo[1,4]oxazine-2,4-dicarboxylic acid 4-tert-butyl ester](/img/structure/B3169996.png)


